molecular formula C25H26N4O5 B2680790 9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539844-71-8

9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2680790
CAS No.: 539844-71-8
M. Wt: 462.506
InChI Key: JMSRYDNNARHFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H26N4O5 and its molecular weight is 462.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of triazoloquinazolinones involves the reaction of amino-triazole with arylidene derivatives of dimedone, leading to the formation of various substituted triazoloquinazolinones. This process highlights the flexibility and diversity in synthesizing these compounds, allowing for the exploration of their chemical properties and potential applications (Lipson, Desenko, Shirobokova, & Borodina, 2003). Such synthetic routes could be adapted for the specific synthesis of 9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one, suggesting its potential for tailored modifications and applications in various fields.

Antimicrobial and Antifungal Applications

Triazoloquinazolinones have been explored for their antimicrobial and antifungal activities, demonstrating significant efficacy against various bacteria and fungi. This suggests a potential application of the specified compound in developing new antimicrobial agents, which could be critical in addressing drug resistance and infection control (Pandey, Singh, Singh, & Nizamuddin, 2009).

Antihypertensive Activity

Studies on triazoloquinazolinones also reveal their potential antihypertensive activity, as demonstrated in vivo using spontaneously hypertensive rats. This indicates a possible avenue for research into cardiovascular diseases, offering a basis for developing new therapeutic agents based on the structural framework of triazoloquinazolinones (Alagarsamy & Pathak, 2007).

Synthetic Methodology Advancements

The development of efficient synthetic methodologies for triazoloquinazolinones underlines the compound's importance in chemical research. For instance, environmentally benign protocols for synthesizing triazoloquinazolin-8(4H)-one derivatives highlight the compound's role in promoting green chemistry practices, reflecting its potential for sustainable application in drug synthesis and material science (Mousavi, Maghsoodlou, Hazeri, & Habibi‐Khorassani, 2015).

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5/c1-31-16-10-15(11-17(13-16)32-2)24-27-25-26-18-6-5-7-19(30)22(18)23(29(25)28-24)14-8-9-20(33-3)21(12-14)34-4/h8-13,23H,5-7H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSRYDNNARHFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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